3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Description
The compound “3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The molecule also includes a piperazine ring, which is a common feature in many pharmaceuticals and it is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to pyridine . Additionally, it has a piperazine ring, a common feature in many pharmaceuticals .Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals . Further studies could also explore its synthesis methods and chemical properties.
Properties
IUPAC Name |
3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13-11-16(21-17(20-13)22(2)3)24-9-7-23(8-10-24)15-5-4-6-19-14(15)12-18/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHXQSUYDTVJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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